![molecular formula C12H18N4OS2 B7638231 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclohexen-1-yl)-N-ethylacetamide](/img/structure/B7638231.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclohexen-1-yl)-N-ethylacetamide
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Overview
Description
ACT-709478 is a novel chemical compound that was first synthesized in 2011 by researchers at the pharmaceutical company, Actelion Pharmaceuticals Ltd. It belongs to the class of thiazole compounds and has been found to exhibit potent activity against a variety of diseases, including cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of ACT-709478 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activity of certain signaling pathways.
Biochemical and Physiological Effects
ACT-709478 has been shown to exhibit potent activity against cancer cells, both in vitro and in vivo. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, it has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using ACT-709478 in lab experiments is its potent activity against cancer cells, which allows for the testing of its anti-cancer properties. Its low toxicity profile also makes it a safe compound to work with in the lab. One limitation of using ACT-709478 is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of ACT-709478. One potential application is in the treatment of cancer, where it could be developed as a novel therapeutic agent. Another potential application is in the treatment of inflammatory diseases, where it could be used to reduce the production of pro-inflammatory cytokines. Further studies are needed to fully understand the mechanism of action of ACT-709478 and to determine its potential therapeutic applications.
In conclusion, ACT-709478 is a novel chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit potent anti-cancer and anti-inflammatory properties and has a low toxicity profile. Further research is needed to fully understand its mechanism of action and to determine its potential therapeutic applications.
Synthesis Methods
The synthesis of ACT-709478 involves the reaction of 2-cyclohexen-1-one with ethylamine and potassium thiocyanate to form the intermediate compound, which is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a catalyst to yield the final product.
Scientific Research Applications
ACT-709478 has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclohexen-1-yl)-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS2/c1-2-16(9-6-4-3-5-7-9)10(17)8-18-12-15-14-11(13)19-12/h6H,2-5,7-8H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSTVZGRXBEQKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CCCCC1)C(=O)CSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclohexen-1-yl)-N-ethylacetamide |
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